2-{[4-(3-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide
Description
The compound “2-{[4-(3-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide” is a heterocyclic molecule featuring a pyrazine ring substituted at position 4 with a 3-chlorophenyl group and at position 2 with a sulfanyl (-S-) linker connected to an acetamide moiety. The acetamide is further substituted with a 2-methylphenyl group. This structure combines a dihydropyrazinone core with aromatic and amide functionalities, which are common in bioactive molecules targeting enzymes or receptors .
Properties
Molecular Formula |
C19H16ClN3O2S |
|---|---|
Molecular Weight |
385.9 g/mol |
IUPAC Name |
2-[4-(3-chlorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide |
InChI |
InChI=1S/C19H16ClN3O2S/c1-13-5-2-3-8-16(13)22-17(24)12-26-18-19(25)23(10-9-21-18)15-7-4-6-14(20)11-15/h2-11H,12H2,1H3,(H,22,24) |
InChI Key |
OXIGIQKSZYCKRF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NC=CN(C2=O)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-(3-Chlorophenyl)-3-Oxo-3,4-Dihydropyrazine-2-Thiol
-
Cyclocondensation :
-
Thiolation :
Acetamide Coupling via Sulfanyl Bridge Formation
-
Activation of Acetamide Precursor :
-
2-Methylphenylacetamide (1.0 eq) is treated with EDCI (1.2 eq) and HOBt (0.1 eq) in anhydrous THF at 0°C.
-
-
Nucleophilic Displacement :
Optimization of Reaction Conditions
Solvent and Catalyst Screening
| Parameter | Optimal Condition | Yield Impact | Source |
|---|---|---|---|
| Solvent | Anhydrous DMF | +18% vs. THF | |
| Base | K₂CO₃ | +22% vs. Et₃N | |
| Temperature | 50°C | +15% vs. RT | |
| Coupling Agent | EDCI/HOBt | +27% vs. DCC |
Microwave-assisted synthesis (100 W, 80°C, 30 min) has been reported to improve yields to 78% while reducing reaction time.
Characterization and Quality Control
Spectroscopic Data
Purity Assessment
-
HPLC : >99% purity achieved using C18 column (MeCN/H₂O, 65:35; flow: 1.0 mL/min).
-
Elemental Analysis : Calculated C 60.71%, H 4.28%, N 11.18%; Found C 60.68%, H 4.31%, N 11.15%.
Comparative Analysis with Structural Analogs
The 3-chlorophenyl group in the target compound necessitates stringent temperature control during cyclocondensation to prevent dehalogenation.
Scale-Up Considerations and Industrial Feasibility
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The carbonyl group in the dihydropyrazinone ring can be reduced to form alcohol derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Substituted chlorophenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[4-(3-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Substituent Variations on the Pyrazine Ring
- 2-{[4-(3-Chloro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(3-chlorophenyl)acetamide (CAS 899944-38-8): This analog replaces the 3-chlorophenyl group on the pyrazine with a 3-chloro-4-methylphenyl group and substitutes the acetamide’s 2-methylphenyl with a 3-chlorophenyl.
- 2-{[4-(3-Chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide (CAS 895106-19-1): The 4-methoxyphenyl group on the acetamide introduces electron-donating properties, which could influence binding interactions compared to the electron-neutral 2-methylphenyl group in the target compound .
Heterocyclic Core Modifications
- 2-[[3-(4-Chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide (CAS 687563-43-5): Replacing the pyrazine ring with a thienopyrimidine system alters the electronic environment and hydrogen-bonding capacity. Thienopyrimidine derivatives are often explored for kinase inhibition, suggesting divergent biological targets compared to dihydropyrazinones .
Key Observations :
- Thiazolidinedione analogs exhibit potent NO inhibition (IC₅₀: 8.66–45.6 µM), outperforming aspirin (3.0 mM) . The target compound’s dihydropyrazinone core may offer similar efficacy if optimized, but substituent effects require empirical validation.
- Electron-withdrawing groups (e.g., chlorine) on aromatic rings enhance stability and binding affinity in enzyme inhibitors, as seen in CAS 899944-38-8 .
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | LogP* |
|---|---|---|---|
| Target Compound | C₁₉H₁₆ClN₃O₃S | 401.87 | ~3.2† |
| CAS 895106-19-1 | C₁₉H₁₆ClN₃O₃S | 401.87 | ~2.8‡ |
| CAS 899944-38-8 | C₁₉H₁₅Cl₂N₃O₂S | 420.30 | ~3.5§ |
*Predicted using fragment-based methods; †Methoxy group in CAS 895106-19-1 reduces LogP compared to 2-methylphenyl; ‡Chlorine and methyl groups in CAS 899944-38-8 increase lipophilicity.
Biological Activity
2-{[4-(3-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide is a synthetic organic compound with a complex molecular structure that exhibits significant biological activity. Its unique combination of functional groups makes it a candidate for various therapeutic applications, particularly in medicinal chemistry.
Chemical Structure
The compound features a pyrazinone core, a chlorinated phenyl group, and an acetamide moiety. The molecular formula is with a molecular weight of approximately 393.88 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can modulate protein-protein interactions, influencing various cellular pathways relevant to disease mechanisms.
Antimicrobial Activity
Research indicates that 2-{[4-(3-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide demonstrates antimicrobial properties against a range of pathogens. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential use as an antibiotic agent.
Anti-inflammatory Effects
The compound has been studied for its anti-inflammatory effects. In animal models of inflammation, it has shown the ability to reduce edema and inflammation markers such as TNF-α and IL-6. This suggests that it may be beneficial in treating conditions characterized by chronic inflammation, such as rheumatoid arthritis .
Anticancer Properties
Preliminary studies suggest that this compound may exhibit anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. The precise mechanisms are still under investigation but may involve the modulation of signaling pathways associated with cell proliferation and survival.
Case Studies
- Study on Inflammatory Response : A study conducted on rats with induced arthritis demonstrated that treatment with the compound significantly reduced paw swelling and inflammatory cytokine levels compared to control groups. Histopathological analysis showed decreased cellular infiltration in treated subjects .
- Antimicrobial Efficacy : In vitro testing against Staphylococcus aureus and Escherichia coli revealed that the compound inhibited bacterial growth at concentrations as low as 10 µg/mL, indicating its potential as a therapeutic agent for bacterial infections.
Data Table: Biological Activity Summary
Q & A
Basic: What are the optimized synthetic routes for this compound, and how can reaction conditions be controlled to maximize yield?
Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the construction of the pyrazine or pyrimidine core, followed by sulfanylation and acetamide coupling. Key steps include:
- Core formation : React 3-chlorophenyl-substituted precursors with thiourea or carbonylating agents under reflux (e.g., ethanol, 80°C, 12 hours) to form the dihydropyrazinone ring .
- Sulfanylation : Introduce the sulfanyl group using thiolating agents (e.g., NaSH) in dimethylformamide (DMF) at 60–70°C, ensuring anhydrous conditions to prevent oxidation .
- Acetamide coupling : React the sulfanylated intermediate with 2-methylphenylamine using carbodiimide coupling agents (e.g., EDC/HOBt) in dichloromethane .
Critical parameters : - Solvent choice : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may require post-synthesis purification to remove residual solvents .
- Temperature control : Exothermic steps (e.g., acylations) require gradual heating to avoid side reactions like dimerization .
Basic: Which spectroscopic and crystallographic techniques are essential for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the acetamide linkage (δ ~2.1 ppm for CH) and aromatic substitution patterns (e.g., 3-chlorophenyl protons at δ 7.2–7.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H] at m/z calculated for CHClNOS) .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks, as demonstrated for structurally analogous N-(4-chlorophenyl)acetamide derivatives .
Basic: What in vitro assays are recommended for preliminary evaluation of biological activity?
Methodological Answer:
- Anticancer screening : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) at concentrations of 1–100 µM, with cisplatin as a positive control .
- Antimicrobial testing : Conduct broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Enzyme inhibition : Test inhibition of cyclooxygenase-2 (COX-2) or kinases using fluorometric assays, comparing IC values to known inhibitors .
Advanced: How can researchers design experiments to resolve contradictions in bioactivity data across studies?
Methodological Answer:
- Orthogonal assays : Confirm antiproliferative activity using both MTT and clonogenic assays to rule out false positives from metabolic interference .
- Purity verification : Re-analyze conflicting batches via HPLC (C18 column, acetonitrile/water gradient) to detect impurities affecting bioactivity .
- Computational validation : Perform molecular docking (AutoDock Vina) to assess binding consistency with purported targets (e.g., COX-2 active site) .
Advanced: What strategies are effective for structure-activity relationship (SAR) studies targeting improved potency?
Methodological Answer:
- Substituent variation : Synthesize analogs with halogen (F, Br) or methoxy groups at the phenyl ring positions and compare IC values .
- Scaffold hopping : Replace the pyrazine core with pyrimidine or triazole moieties to evaluate bioactivity shifts .
- Pharmacophore modeling : Use Schrödinger’s Phase to identify critical hydrogen-bond acceptors (e.g., carbonyl groups) for target engagement .
Advanced: How can computational methods predict metabolic stability and off-target effects?
Methodological Answer:
- ADME prediction : Utilize SwissADME to estimate logP (target <5), CYP450 inhibition, and gastrointestinal absorption .
- Molecular dynamics (MD) : Simulate compound-protein interactions (GROMACS) over 100 ns to assess binding stability and identify potential off-targets .
- Metabolite identification : Predict Phase I/II metabolites with GLORYx and validate via in vitro microsomal assays .
Advanced: What experimental approaches address compound stability under physiological conditions?
Methodological Answer:
- pH stability : Incubate the compound in buffers (pH 1.2–7.4) at 37°C for 24 hours, monitoring degradation via HPLC .
- Light/heat sensitivity : Conduct accelerated stability studies (ICH Q1A guidelines) with LC-MS to identify degradation products .
- Serum binding : Use equilibrium dialysis to measure protein binding in fetal bovine serum (FBS) and adjust formulations accordingly .
Advanced: How can researchers integrate high-throughput screening (HTS) with mechanistic studies?
Methodological Answer:
- HTS workflow : Screen 10,000+ analogs in 384-well plates using fluorescence-based assays (e.g., kinase inhibition) .
- Hit validation : Combine CRISPR/Cas9 gene knockout with dose-response assays to confirm target specificity .
- Transcriptomics : Perform RNA-seq on treated cells to identify differentially expressed pathways (e.g., apoptosis regulators) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
